molecular formula C7F5N B1630612 Pentafluorobenzonitrile CAS No. 773-82-0

Pentafluorobenzonitrile

Cat. No. B1630612
CAS RN: 773-82-0
M. Wt: 193.07 g/mol
InChI Key: YXWJGZQOGXGSSC-UHFFFAOYSA-N
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Description

Pentafluorobenzonitrile is a compound that is useful as a catalyst in organic reactions . It is also useful in the liquid-phase exfoliation of graphite for solubilized graphene .


Synthesis Analysis

Pentafluorobenzonitrile has been used in the synthesis of novel fluorinated poly(ether nitrile)s . It was also used in the synthesis of pentafluorophenyl analogs of noradrenaline, adrenaline, and N-methyladrenaline . Another synthesis method involves the reaction of pentachlorobenzonitrile with anhydrous potassium fluoride at 300–480° to yield pentafluorobenzonitrile .


Molecular Structure Analysis

The molecular formula of Pentafluorobenzonitrile is C7F5N . Its molecular weight is 193.0736 .


Chemical Reactions Analysis

Pentafluorobenzonitrile reacts with ammonia, aniline, and o-phenylenediamine and with chloride, bromide, iodide, methoxide, hydroxide, acetate, benzoate, and azide ions mainly by displacement of the 4-fluorine atom . Reaction with an excess of chloride ion yields pentachlorobenzonitrile .


Physical And Chemical Properties Analysis

Pentafluorobenzonitrile is a liquid at 20°C . Its refractive index is 1.442 . It has a boiling point of 162-164°C and a density of 1.532 g/mL at 25°C .

Scientific Research Applications

Synthesis of Novel Polymers

Pentafluorobenzonitrile (PFBN) has been instrumental in the synthesis of novel fluorinated polymers. For example, novel fluorinated poly(ether nitrile)s (PENs) derived from PFBN have been synthesized, characterized by high thermal stabilities and excellent solubilities in common solvents, making them suitable for casting as tough transparent films (Kimura et al., 2001).

Chemical Reactivity Studies

PFBN is a reactive compound, studied extensively for its interactions with various chemicals. For instance, its reaction with ammonia, aniline, and other reagents mainly involves the displacement of the 4-fluorine atom. Such studies help understand the reactivity of fluorinated compounds and contribute to the development of new synthetic routes (Birchall et al., 1971).

Electron Capture Studies

Investigations into the electron attachment to PFBN have been conducted. These studies, which explore electron capture processes and dissociative electron attachment (DEA), are important for understanding the electronic properties of fluorinated aromatic compounds (Langer et al., 2008).

Spectroscopic Analysis

The absorption spectrum of PFBN has been analyzed using microwave spectroscopy. Such studies provide insights into the molecular structure and bond distances of fluorinated compounds, contributing to a better understanding of their physical and chemical properties (Sharma & Doraiswamy, 1968).

Exploration of Molecular Interactions

Research into the interaction of PFBN with metal cyanides has yielded products where fluorine is replaced by cyano- and methoxy-groups. These interactions are significant in the study of molecular displacement reactions and the synthesis of new compounds (Felstead et al., 1966).

Study of Structural Trends

Investigating the structural trends in mono-, di-, and pentafluorobenzonitriles using Fourier Transform Microwave Spectroscopy contributes to the understanding of the effects of fluorination on the geometry of chemical compounds (Kamaee et al., 2015).

Safety And Hazards

Pentafluorobenzonitrile is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions are not mentioned in the search results, Pentafluorobenzonitrile’s use in the synthesis of novel fluorinated poly(ether nitrile)s suggests potential applications in the development of new materials.

properties

IUPAC Name

2,3,4,5,6-pentafluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWJGZQOGXGSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061126
Record name Pentafluorobenzonitrile
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Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pentafluorobenzonitrile

CAS RN

773-82-0
Record name Pentafluorobenzonitrile
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Record name Pentafluorobenzonitrile
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Record name Pentafluorobenzonitrile
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Record name Benzonitrile, 2,3,4,5,6-pentafluoro-
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Record name Pentafluorobenzonitrile
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Record name Pentafluorobenzonitrile
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Record name PENTAFLUOROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
640
Citations
AD Bond, JE Davies, J Griffiths… - … Section E: Structure …, 2001 - scripts.iucr.org
The crystal structure of pentafluorobenzonitrile, C7F5N, has been determined by in-situ crystal growth from the liquid at 268 K. The structure is identical to that of the isocyanide, …
Number of citations: 9 scripts.iucr.org
CJ Drayton, WT Flowers, RN Haszeldine… - Journal of the Chemical …, 1975 - pubs.rsc.org
Hexafluoropropene reacts with pentafluorobenzonitrile in the presence of caesium fluoride to give two mono-(2- and 4-), two di-(2,4- and 2,5-), and two tri-(2,4,5- and 2,4,6-)(…
Number of citations: 6 pubs.rsc.org
J Langer, I Dąbkowska, Y Zhang… - Physical Chemistry …, 2008 - pubs.rsc.org
Electron attachment to pentafluorobenzonitrile (C6F5CN) and pentafluoronitrobenzene (C6F5NO2) is studied in the energy range 0–16 eV by means of a crossed electron-molecular …
Number of citations: 12 pubs.rsc.org
JM Birchall, RN Haszeldine, ME Jones - Journal of the Chemical …, 1971 - pubs.rsc.org
… We have obtained very similar results by treatment of pentafluorobenzonitrile with one … previously obtained by the reaction of pentafluorobenzonitrile with an excess of sodium …
Number of citations: 26 pubs.rsc.org
K Kimura, Y Tabuchi, A Nishichi, Y Yamashita… - Polymer …, 2001 - nature.com
2, 3, 4, 5, 6-Pentafluorobenzonitrile (PFBN) is a valuable intermediate and it is available as a commercial product. In this paper, synthesis and characterization of novel fluorinated poly (…
Number of citations: 9 www.nature.com
MR Cargill, KE Linton, G Sandford, DS Yufit… - Tetrahedron, 2010 - Elsevier
Annelation reactions between pentafluorobenzonitrile and N,N-dimethylethylene diamine and … synthetic possibilities for heterocycle formation using the pentafluorobenzonitrile scaffold. …
Number of citations: 25 www.sciencedirect.com
RJ De Pasquale, C Tamborski - The Journal of Organic Chemistry, 1968 - ACS Publications
… the reaction between I and pentafluorobenzonitrile in an … out between pentafluorobenzonitrile and octafluorotoluene for I … , ortho substitution on pentafluorobenzonitrile was estimated to …
Number of citations: 8 pubs.acs.org
K Ranganathan, A Parthiban - Polymer, 2018 - Elsevier
A series of new ladder polymers are synthesized from nucleophilic substitution reactions between tetrafunctional fluorinated monomers derived from 2,3,4,5,6-pentafluorobenzonitrile (…
Number of citations: 4 www.sciencedirect.com
J Vicente, MT Chicote, MA Beswick… - Inorganic …, 1996 - ACS Publications
PtCl 2 reacts with C 6 F 5 CN to give trans-[PtCl 2 (NCC 6 F 5 ) 2 ] (1) which, in turn, reacts with carbonyl-stabilized phosphorus ylides Ph 3 P CHR [R = C(O)Me, CO 2 Et] to give trans-[…
Number of citations: 44 pubs.acs.org
VA Galievsky, SI Druzhinin, A Demeter… - …, 2005 - Wiley Online Library
… )benzonitrile (DEABN4F, mp 52.1–52.7 C), and 2,3,5,6-tetrafluoro-4-(azetidinyl)benzonitrile (AZABN4F, mp 117.1–117.3 C) were synthesized in a reaction with pentafluorobenzonitrile …

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